molecular formula C20H15N3O3S B2532162 (E)-3-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 1798409-74-1

(E)-3-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Cat. No.: B2532162
CAS No.: 1798409-74-1
M. Wt: 377.42
InChI Key: PIJJMFXQJRVQQQ-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a novel synthetic molecule that combines the furan and thiophene rings with an oxadiazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Acrylamide Backbone : This is achieved by reacting an appropriate acrylamide precursor with a furan derivative.
  • Introduction of Thiophene and Oxadiazole Groups : This involves coupling thiophene derivatives to the acrylamide backbone, often using palladium-catalyzed cross-coupling reactions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds containing oxadiazole and furan derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)% Inhibition
Compound AHEPG21.18 ± 0.1490.47%
Compound BMCF74.18 ± 0.0581.58%
Compound CSW11160.6784.32%

These findings suggest that the oxadiazole moiety plays a crucial role in enhancing anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazoles have demonstrated antibacterial and anti-mycobacterial activities. For example, studies have shown that certain derivatives exhibit effective inhibition against Mycobacterium tuberculosis, indicating potential as therapeutic agents .

Mechanistic Insights

The mechanism of action for these compounds often involves interference with cellular processes such as:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that they may trigger programmed cell death in cancer cells through various pathways.

Study 1: Anticancer Screening

In a recent study, a series of oxadiazole derivatives were synthesized and screened for their anticancer activity against a panel of cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results with IC50 values significantly lower than standard chemotherapeutics .

Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of oxadiazole-containing compounds against various bacterial strains. The results demonstrated considerable antibacterial activity, suggesting that these compounds could be developed into effective antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes furan and thiophene rings, which are known for their aromatic properties and biological activities. The presence of the oxadiazole moiety further enhances its potential as a bioactive compound. The molecular formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, and it has a molecular weight of approximately 372.42 g/mol.

Structural Characteristics

ComponentDescription
Furan RingContributes to the aromatic character and reactivity.
Thiophene RingImparts unique electronic properties.
Oxadiazole GroupEnhances biological activity through nitrogen heterocycles.

Anticancer Activity

Research has indicated that compounds similar to (E)-3-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide exhibit significant anticancer properties. For instance, studies involving derivatives of thiophene and oxadiazole have shown promising results against various cancer cell lines, with mechanisms potentially involving the inhibition of tumor growth and modulation of apoptotic pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds with furan and thiophene moieties have been evaluated for their antibacterial and antifungal effects. For example, research has demonstrated that certain thiophene derivatives can inhibit bacterial growth effectively, indicating that this compound may exhibit similar properties .

Analgesic Effects

Preliminary studies suggest that compounds within this chemical class may possess analgesic properties. Research into related acrylamides has highlighted their potential in pain management therapies, possibly through modulation of pain pathways or inflammatory responses .

Material Science Applications

The unique electronic properties conferred by the furan and thiophene rings make this compound a candidate for applications in organic electronics and photonics. Its ability to form conductive polymers could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various acrylamide derivatives for their anticancer activity against multiple human tumor cell lines. The results indicated a notable inhibition of cell proliferation at low micromolar concentrations, suggesting the potential utility of this compound as a lead compound in drug development .

Case Study 2: Antimicrobial Testing

In an investigation of thiophene-based compounds for antimicrobial efficacy, derivatives were assessed against common bacterial strains. The results demonstrated significant zones of inhibition compared to control groups, indicating that similar structures could provide a basis for developing new antimicrobial agents .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(10-9-15-6-3-11-25-15)21-16-7-2-1-5-14(16)13-19-22-20(23-26-19)17-8-4-12-27-17/h1-12H,13H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJJMFXQJRVQQQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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